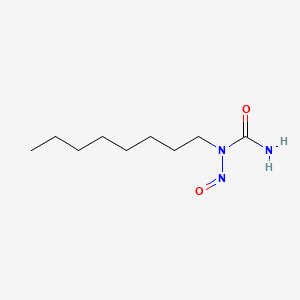

1-Nitroso-1-octylurea

Description

Overview of N-Nitroso Compounds as Research Subjects

N-nitroso compounds have been the subject of extensive research for decades, primarily due to the potent carcinogenic activity observed in many members of this class in animal studies. annualreviews.orgmdpi.com Their ability to induce tumors in a variety of animal species and organs has made them valuable tools in cancer research. mdpi.comnih.gov Scientists utilize these compounds to investigate the fundamental mechanisms of how chemicals can initiate cancer, a process known as chemical carcinogenesis. annualreviews.org The study of N-nitroso compounds helps to understand how DNA damage, metabolic activation, and cellular repair processes contribute to the development of cancer. annualreviews.orgacs.org While their carcinogenicity in animals is well-documented, research is ongoing to fully establish their relevance to human cancer development. mdpi.com

Historical Context of Research on Chemical Carcinogenesis

The understanding that chemicals could cause cancer dates back to the 18th century, but the experimental study of chemical carcinogenesis began in earnest in the early 20th century. annualreviews.org A pivotal moment was the successful induction of tumors in rabbits by applying coal tar to their skin in 1915 by Katsusaburo Yamagiwa and Koichi Ichikawa. annualreviews.org This laid the foundation for using animal models to study human diseases. annualreviews.org

In the mid-20th century, researchers like James and Elizabeth Miller made the crucial discovery that many chemical carcinogens are not directly harmful but are converted into reactive forms within the body through metabolism. annualreviews.org This concept of metabolic activation was a major breakthrough. annualreviews.org Around the same time, the potent carcinogenicity of N-nitroso compounds was discovered, with dimethylnitrosamine's effects being reported in 1956. annualreviews.org Subsequent research, including extensive studies by scientists like W. Lijinsky, systematically investigated the structure-activity relationships of a wide range of N-nitroso compounds, including numerous nitrosoalkylureas. mdpi.comnih.gov These studies revealed how variations in the chemical structure of these compounds influence which organs develop tumors, a phenomenon known as organotropism. annualreviews.orgnih.gov This body of research has been instrumental in shaping our current understanding of how chemical carcinogens work at a molecular level. annualreviews.org

Table 2: Comparative Carcinogenic Effects of Selected N-Nitroso Compounds in Animal Studies

| Compound | Animal Model | Primary Target Organs | Reference |

| N-Nitrosodimethylamine (NDMA) | Rat | Liver, Kidney, Respiratory Tract | mdpi.com |

| N-Nitrosodiethylamine (NDEA) | Rat, Hamster | Liver, Esophagus (in rats) | mdpi.comnih.gov |

| N-Nitroso-N-methylurea (MNU) | Rat | Nervous System, Mammary Gland | annualreviews.orgchemicalbook.com |

| N-Nitroso-N-ethylurea (NEU) | Rat | Nervous System | annualreviews.orgnih.gov |

Structure

3D Structure

Properties

CAS No. |

18207-29-9 |

|---|---|

Molecular Formula |

C9H19N3O2 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

1-nitroso-1-octylurea |

InChI |

InChI=1S/C9H19N3O2/c1-2-3-4-5-6-7-8-12(11-14)9(10)13/h2-8H2,1H3,(H2,10,13) |

InChI Key |

SAQZEONOVRLLDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(C(=O)N)N=O |

Origin of Product |

United States |

Mechanistic Elucidation of 1 Nitroso 1 Octylurea S Biological Action

Formation of Reactive Intermediates: Diazonium Ions and Alkylating Species

The primary mechanism for the bioactivity of N-nitroso compounds like 1-Nitroso-1-octylurea involves their decomposition to form highly electrophilic intermediates. acs.org The key reactive species generated is an alkyldiazonium ion. For this compound, this would be the octyldiazonium ion.

The formation of the diazonium ion proceeds through a series of steps initiated by protonation. nowgonggirlscollege.co.inwvu.edu The process generally involves the conversion of the nitroso group into a more reactive electrophile. masterorganicchemistry.com Following rearrangement and the elimination of a molecule of water and isocyanic acid (from the urea (B33335) moiety), the relatively unstable octyldiazonium ion is formed. nowgonggirlscollege.co.inwvu.edu This ion is a potent alkylating agent because the dinitrogen (N₂) group is an exceptionally good leaving group. masterorganicchemistry.com The rapid loss of N₂ gas generates a highly reactive octyl carbocation, which can then readily attack nucleophilic centers in cellular macromolecules. uoanbar.edu.iq Some N-nitroso compounds can also generate reactive oxygen species, but the principal mechanism of toxicity for N-nitrosoalkylureas is through alkylation via the diazonium ion cascade. nih.gov

Activation Pathways: Direct Reactivity versus Metabolic Transformation

The generation of the ultimate reactive alkylating species from N-nitroso compounds can occur through two distinct pathways: spontaneous decomposition, which is characteristic of N-nitrosoalkylureas, or enzymatic bioactivation, which is the primary route for N-nitrosamines.

N-nitrosoalkylureas, including this compound, are known for their ability to decompose spontaneously under physiological conditions without the need for metabolic activation. acs.orgabu.edu.ngfrontiersin.org This intrinsic reactivity is a key feature of this class of compounds. The decomposition is essentially a chemical hydrolysis process that occurs readily in aqueous environments at physiological pH. acs.orgresearchgate.net The instability of the N-nitrosoalkylurea molecule leads directly to the generation of the alkyldiazonium ion, which is the ultimate electrophilic species responsible for alkylation. acs.org This direct-acting nature means that these compounds can exert their effects in various tissues, as their activation is not dependent on the presence of specific enzyme systems. abu.edu.ng

In contrast to the spontaneous decomposition of N-nitrosoalkylureas, N-nitrosamines require metabolic activation to become potent alkylating agents. bibliotekanauki.ploup.com This bioactivation is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. bibliotekanauki.plnih.govoup.com The critical step in this pathway is the enzymatic hydroxylation of the carbon atom alpha (α) to the N-nitroso group (α-hydroxylation). acs.orgnih.gov

This α-hydroxylation reaction generates an unstable α-hydroxynitrosamine intermediate. nih.gov This intermediate then undergoes spontaneous decomposition to yield an aldehyde and the same type of alkyldiazonium ion that is formed from nitrosoureas. nih.govmdpi.com Different CYP isoforms, such as CYP2E1, CYP2A6, and others, have been shown to be involved in the metabolism of various nitrosamines, and the specific enzyme involved can influence the compound's tissue specificity and carcinogenic potential. oup.comumn.edu This enzymatic requirement for activation is a fundamental distinction from the direct-acting N-nitrosoalkylureas. abu.edu.ng

Molecular Mechanisms of Interaction with Cellular Macromolecules

The highly reactive electrophiles generated from this compound, namely the octyldiazonium ion and the subsequent octyl carbocation, can react with any available nucleophilic site in the cell. The most critical targets from a biological standpoint are the nucleic acids (DNA and RNA) and proteins. nih.gov

DNA is considered the principal molecular target for the genotoxic effects of N-nitroso compounds. nih.gov The electrophilic octyl species generated from this compound attacks the electron-rich nitrogen and oxygen atoms in the DNA bases, as well as the phosphate (B84403) groups in the DNA backbone, to form covalent adducts. mdpi.comnih.gov The formation of these DNA adducts, if not repaired, can lead to mutations during DNA replication and are central to the compound's biological activity. researchgate.net

The sites of alkylation on the DNA bases are numerous. While specific adduct data for this compound is not detailed in the reviewed literature, studies on related N-nitrosoalkylureas reveal common sites of modification. nih.govnih.gov Nucleophilic sites on guanine (B1146940) are particularly susceptible to attack.

Table 1: Potential DNA Adducts Formed by N-Nitrosoalkylurea-derived Alkylating Agents

| DNA Base | Site of Alkylation | Adduct Type | Reference |

|---|---|---|---|

| Guanine | N7 position | N7-alkylguanine | nih.gov |

| Guanine | O⁶ position | O⁶-alkylguanine | nih.gov |

| Guanine | N1 position | N1-alkylguanosine | nih.gov |

| Cytosine | N3 position | N3-alkylcytidine | nih.gov |

The formation of O⁶-alkylguanine is often considered a particularly significant lesion due to its miscoding potential, leading to G:C to A:T transition mutations during DNA replication. nih.gov The relative abundance of different adducts can vary depending on the specific alkylating agent and the cellular context. nih.gov

While DNA is the primary target for mutagenesis, the reactive intermediates from this compound can also alkylate other cellular macromolecules like RNA and proteins. nih.gov RNA molecules possess nucleophilic sites similar to those in DNA and can be alkylated, which may affect RNA stability, processing, and translation. osti.gov

Proteins also contain numerous nucleophilic amino acid residues, such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group), that can be targets for alkylation. The covalent modification of proteins can alter their structure and function, potentially disrupting critical cellular pathways. nih.gov RNA-binding proteins (RBPs) and their interactions with RNA are crucial for many cellular processes, and alkylation of either the RNA or the protein could disrupt this regulation. mdpi.comfrontiersin.org However, compared to DNA adduction, the functional consequences of RNA and protein alkylation by simple N-nitroso compounds are less thoroughly characterized. nih.gov

Influence on Cellular Signaling Pathways

Currently, there is no specific information available from scientific literature detailing the influence of this compound on cellular signaling pathways. Research on closely related N-nitroso-N-alkylureas suggests a general mechanism involving the induction of DNA damage, which consequently activates DNA damage response pathways. nih.gov However, the specific signaling cascades, protein kinases, and transcription factors modulated by this compound have not been elucidated.

Table 1: Summary of Postulated Effects on Cellular Signaling Based on Related Compounds

| Signaling Pathway | Postulated Effect | Key Mediators (Hypothesized) | Supporting Evidence (from related compounds) |

| DNA Damage Response | Activation | ATM, ATR, Chk1, Chk2, p53 | N-nitroso-N-ethylurea activates Chk1 and Chk2. nih.gov |

| Apoptosis | Induction | Caspases, Bcl-2 family proteins | General mechanism for genotoxic agents. |

| Cell Cycle Control | Arrest at G1/S and G2/M checkpoints | p53, p21, Cyclin/CDK complexes | Consequence of DNA damage response activation. nih.gov |

It is crucial to reiterate that the information presented in this table is extrapolated from research on other N-nitroso compounds and has not been experimentally verified for this compound.

Genotoxicity and Mutagenicity Research on 1 Nitroso 1 Octylurea and Analogs

DNA Adduct Formation: Types, Quantification, and Persistence

The interaction of N-nitrosoalkylureas with DNA results in the alkylation of various nucleophilic sites on the DNA bases and the phosphate (B84403) backbone. nih.govnih.gov The distribution and persistence of these adducts are critical determinants of the mutagenic outcome.

Alkylation at the oxygen atoms of guanine (B1146940) and thymine (B56734) represents a significant form of DNA damage induced by N-nitroso compounds. nih.govmdpi.com These adducts, particularly O6-alkylguanine, are considered major pre-mutagenic lesions. nih.govnih.gov The formation of O6-alkylguanine and O4-alkylthymine is a primary cause of the transition mutations associated with these carcinogens. nih.gov

The persistence of these adducts is managed by cellular DNA repair mechanisms, primarily through the action of O6-alkylguanine-DNA alkyltransferases (AGT). mdpi.comnih.gov These repair proteins remove the alkyl group from the O6-position of guanine and, to a varying extent, from the O4-position of thymine. mdpi.comnih.gov The efficiency of repair for O4-alkylthymine can differ significantly; for instance, the human AGT (hAGT) is less effective at repairing O4-methylthymine compared to the E. coli alkyltransferase Ogt. nih.gov If not repaired, these miscoding lesions can persist through DNA replication, leading to the fixation of mutations. nih.gov

The most frequent site of DNA alkylation by many N-nitroso compounds is the N7-position of guanine, with N3-alkyladenine also being a significant product. nih.govnih.govresearchgate.net For example, N-methyl-N-nitrosourea (MNU) treatment results in the formation of N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA) as major adducts. nih.gov

Unlike O-alkylation products, N7-alkylguanine adducts are generally considered to have low mutagenic potential. nih.govnih.gov However, they are chemically unstable, which can lead to two main consequences: spontaneous depurination, creating an abasic (AP) site, or imidazole (B134444) ring-opening to form formamidopyrimidine (FAPy) lesions. nih.govnih.govresearchgate.net While N7-guanine adducts are often used as biomarkers for exposure to alkylating agents due to their high frequency of formation, their direct link to mutagenesis is less clear than that of O6-alkylguanine. nih.govnih.gov Cellular repair of N-alkylated bases like N7-MeG and N3-MeA is primarily handled by the base excision repair (BER) pathway. nih.gov

In addition to attacking the DNA bases, the reactive species generated from N-nitroso compounds can alkylate the phosphate backbone of DNA, forming phosphotriesters. nih.govnih.gov This type of adduct accounts for a notable fraction of the total DNA alkylation; for instance, methyl phosphotriesters can constitute around 15% of the DNA adducts formed by the methyldiazonium ion derived from N-nitroso compounds. nih.gov Some research has explored whether the formation of these backbone lesions contributes to the initiation of carcinogenesis. nih.gov Studies have also demonstrated the formation of specific carboxymethyl phosphotriester adducts in DNA treated with diazoacetate, a reactive intermediate that can be produced from certain endogenous N-nitroso compounds. acs.org

Table 1: Major DNA Adducts Formed by N-Nitrosoalkylureas This table is interactive. You can sort the data by clicking on the column headers.

| Adduct Type | Common Examples | Primary Repair Pathway | Mutagenic Potential | Citation(s) |

|---|---|---|---|---|

| O6-Alkylguanine | O6-Methylguanine, O6-Ethylguanine | O6-Alkylguanine-DNA Alkyltransferase (AGT) | High (causes GC→AT transitions) | nih.gov, nih.gov, mdpi.com |

| O4-Alkylthymine | O4-Methylthymine, O4-Ethylthymine | AGT (variable efficiency) | High (causes AT→GC transitions) | nih.gov, mdpi.com, nih.gov |

| N7-Alkylguanine | N7-Methylguanine, N7-Ethylguanine | Base Excision Repair (BER) | Low (but can lead to AP sites) | nih.gov, nih.gov, nih.gov |

| N3-Alkyladenine | N3-Methyladenine, N3-Ethyladenine | Base Excision Repair (BER) | Low | nih.gov |

| Phosphotriester | Methyl phosphotriester | Varies | Under Investigation | nih.gov, nih.gov |

Mutational Spectra Induced by N-Nitrosoalkylureas

The DNA adducts formed by N-nitrosoalkylureas, if not properly repaired, can lead to errors during DNA replication, resulting in a characteristic pattern of mutations known as a mutational spectrum.

The predominant type of genetic alteration caused by N-nitrosoalkylureas is the single base pair substitution. unc.edunih.gov These substitutions are categorized as either transitions (a purine (B94841) replaced by another purine, or a pyrimidine (B1678525) by a pyrimidine) or transversions (a purine replaced by a pyrimidine, or vice versa). aatbio.com

The most common mutation induced by this class of compounds is the G:C to A:T transition. nih.govnih.govunc.edu This mutation is a direct consequence of the formation of O6-alkylguanine, which can mispair with thymine during DNA replication. nih.gov The second most common transition is A:T to G:C, which is believed to result from the mispairing properties of O4-alkylthymine adducts with guanine. nih.govunc.edu

In addition to transitions, N-nitrosoalkylureas also induce a significant number of transversion mutations. unc.edunih.gov Studies with ENU in Drosophila melanogaster have shown that transversions can account for approximately 21% of the induced base pair changes. unc.edu The types of transversions observed include A:T to C:G and A:T to T:A. nih.govpsu.edunih.govnih.gov The exact mechanisms leading to transversions are complex but may involve the processing of certain ethylated DNA lesions that can block DNA replication. nih.govpsu.edu

**Table 2: Mutational Spectra of N-Ethyl-N-Nitrosourea (ENU) in Drosophila*** *This table is based on data from sequence analysis of ENU-induced mutants and is interactive.

| Mutation Type | Category | Percentage of Total Mutations | Associated DNA Adduct (Presumed) | Citation(s) |

|---|---|---|---|---|

| G:C → A:T | Transition | ~61% | O6-Ethylguanine | unc.edu, nih.gov |

| A:T → G:C | Transition | ~18% | O4-Ethylthymine | unc.edu, nih.gov |

| Various | Transversion | ~21% | Various ethylated lesions | unc.edu, nih.gov |

While base pair substitutions are the hallmark of N-nitrosoalkylurea mutagenesis, evidence suggests that these compounds can also induce frameshift mutations, which involve the insertion or deletion of nucleotides. unc.edu Research on N-nitroso propranolol (B1214883) (NNP), another N-nitroso compound, found that it induced mutations in the Ames test using the TA98 bacterial strain, which is specifically designed to detect frameshift mutagens. researchgate.net This indicates that compounds within the broader N-nitroso class possess the capability to cause frameshifts, although they occur less frequently than base pair substitutions.

Carcinogenicity Research and Tumorigenesis Models

Experimental Animal Models for N-Nitrosoalkylurea-Induced Carcinogenesis

Animal models are fundamental in studying tumors that occur naturally without artificial intervention, providing insights into processes similar to human tumor formation. nih.gov N-nitroso-N-alkylureas are frequently used to induce carcinogenesis in these models, targeting various organs in a range of animal species. nih.gov The resulting tumors often serve as organ-specific models for human cancers. nih.gov

Rodents are the most common subjects for studying N-nitrosoalkylurea-induced cancer.

Rats: F344 and Sprague-Dawley rats are often used. nih.govresearchmap.jp For instance, N-nitroso-N-methylurea (NMU) is extensively utilized for inducing mammary cancer in rats, creating a model that shares many similarities with human breast cancer. nih.gov Studies on F344 rats have demonstrated the carcinogenicity of various N-nitroso compounds, which can induce a wide spectrum of tumors. nih.gov The high susceptibility of the rat brain to cancer induction by these compounds has been linked to a low capacity for repairing specific DNA damage. nih.gov

Mice: Strain A, SWR, BALB/c, and C57BL/6 mice are common models in carcinogenesis research. nih.gov In mice, the thymus and lungs are often the primary target organs for N-nitroso-N-alkylureas, a notable difference from rats where the brain is highly susceptible. nih.gov This species-specific difference in organ targeting is a key area of investigation. nih.gov

Hamsters: Syrian golden hamsters have also been used to determine the carcinogenicity of N-nitrosoalkylureas. Following a single injection of NMU or N-nitroso-N-ethylurea (NEU), the principal site for tumor development was the forestomach. nih.gov

N-nitrosoalkylureas demonstrate marked organ-specific carcinogenic effects, which can vary depending on the specific compound, species, and strain.

Central Nervous System (CNS): Brain neoplasms, including astrocytomas, gliomas, and oligodendrogliomas, have been observed in high incidence in F344 rats treated with certain nitrosodialkylureas. nih.gov The high susceptibility of the rat brain is thought to be related to the persistence of DNA alkylation damage. nih.govnih.gov Animal studies have reported tumors of the brain and spinal cord from oral exposure to NMU. epa.gov

Gastrointestinal Tract: The forestomach is a primary target in Syrian golden hamsters, with squamous cell papillomas developing in a majority of animals treated with NMU or NEU. nih.gov In rats, while some nitrosomonoalkylureas induce forestomach tumors, certain nitrosodialkylureas result in fewer tumors at this site but more in the colon. nih.gov Studies with other N-nitroso compounds in rats have shown that at lower doses, a high percentage of animals develop tumors of the esophagus or forestomach. nih.gov

Spleen: While less commonly a primary target, the spleen can be affected. The metabolism of N-nitroso-N-alkyl-ureas and subsequent DNA repair mechanisms have been studied in the spleen of both rats and mice. nih.gov

Other Organs: N-nitrosoalkylureas are known to be broad-spectrum carcinogens. Besides the specified organs, they can induce tumors in the mammary gland, thyroid, lungs, skin, liver, and kidneys in rats. nih.govnih.govepa.govnih.gov

The incidence and type of tumors induced by N-nitrosoalkylureas are heavily influenced by the species and even the specific strain of the experimental animal.

Species Differences: A significant difference is observed between rats and mice. The brain in rats is highly susceptible to carcinogenesis by N-nitroso-N-alkyl-ureas, whereas in mice, the main target organs are the thymus and lung, even though mouse brain tissue also shows slow repair of the relevant DNA lesions. nih.gov This suggests that factors beyond the persistence of DNA damage, such as the rate of cell replication in the target organ, play a crucial role in determining organ-specific cancer induction. nih.gov

Strain Differences: Within a single species, different strains can exhibit varied susceptibility. For instance, in mice, Strain A and SWR mice have a high incidence of spontaneous and induced lung tumors. nih.gov They are followed by BALB/c, CBA, and C3H mice, while DBA and C57BL/6 mice show the lowest incidence of lung tumors. nih.gov This variability highlights the role of genetic factors in tumorigenesis. nih.gov Similarly, studies using different rat strains, such as Wistar and F344, contribute to understanding these susceptibility differences. nih.govnih.gov

Initiating and Promoting Properties in Carcinogenesis

Carcinogenesis is often described as a multi-stage process involving initiation and promotion.

Initiating Properties: Most N-nitroso compounds are mutagens and are considered to be tumor initiators. nih.gov Initiation involves a brief exposure to a carcinogen that causes an irreversible genetic alteration. N-nitrosoalkylureas act as direct-acting alkylating agents that interact with and damage DNA, which is the hallmark of an initiating event. nih.gov The action of these initiators appears to be a dominant factor in the development of tumors. nih.gov

Promoting Properties: Promotion is the process whereby an initiated cell develops into a tumor. While N-nitroso compounds are primarily initiators, some studies investigate their role in promotion or how other substances might promote tumors initiated by them. For example, subsequent exposure to phenobarbital (B1680315) was found to significantly promote hepatocarcinogenesis in rats that were first initiated with NMU. nih.gov However, in some experimental setups, there was little evidence that non-genotoxic agents could promote cells initiated by N-nitroso compounds in most organs, suggesting that the initiating action is the key determinant. nih.gov

Dose-Response Relationships in Experimental Carcinogenesis

A clear dose-response relationship has been established for the carcinogenic effects of N-nitroso compounds in various animal models. nih.govscienceasia.org This relationship dictates that as the dose of the carcinogen is reduced, the incidence of cancer decreases, and the time until a tumor develops (latency period) increases, leading to a longer lifespan for the animals. scienceasia.org

For example, in a study on nitroso-N-methyl-N-(2-phenyl)ethylamine in rats, even at the lowest total dose of 1.3 mg, 45% of the animals developed tumors of the upper gastrointestinal tract. nih.gov In groups receiving higher doses, the incidence of these tumors approached 100%. nih.gov This demonstrates a direct correlation between the amount of carcinogen administered and the tumor response. Understanding this relationship is critical for assessing the risks associated with exposure to these compounds. proquest.comprinceton.edu

Long-Term Carcinogenicity Studies and Experimental Outcomes

Long-term studies are essential for evaluating the full carcinogenic potential of chemicals. For N-nitroso compounds, these studies typically involve administering the substance to animals over an extended period and observing them for their entire lifespan to document tumor development.

In long-term experiments with N-nitrosoalkylureas and related compounds, a variety of tumors have been induced. For instance, long-term administration of certain N-nitroso derivatives to male Wistar rats resulted in significantly increased risks of tumors in the lung and adrenal gland. nih.gov Some compounds also led to a significant increase in tumors of the neurogenic tissue and mammary glands. nih.gov In other studies lasting up to 80 weeks, rats initiated with NMU developed a range of neoplasms, including squamous cell neoplasms of the skin and forestomach, tumors of the nervous system, and mesenchymal tumors of the kidney. nih.gov These outcomes from long-term studies provide comprehensive data on the organ-specific effects and the broad carcinogenic spectrum of N-nitroso compounds.

Interactive Data Tables

Tumor Incidence in Rodent Models Exposed to N-Nitroso Compounds

This table summarizes representative findings from studies with N-nitroso compounds, demonstrating organ-specific tumorigenesis. Note: These are examples from related compounds, not specifically 1-Nitroso-1-octylurea.

| Compound | Species/Strain | Target Organ(s) | Tumor Type | Incidence (%) | Source |

|---|---|---|---|---|---|

| N-nitroso-N-methylurea (NMU) | Syrian Golden Hamster | Forestomach | Squamous Cell Papilloma | 53% | nih.gov |

| N-nitroso-N-ethylurea (NEU) | Syrian Golden Hamster | Forestomach | Squamous Cell Papilloma | 61% | nih.gov |

| NMU | Rat (Sprague-Dawley) | Mammary Gland | Carcinoma | 91% (Control Group) | researchmap.jp |

| 1-nitroso-1-hydroxyethyl-3-ethylurea | Rat (F344) | Liver | Hepatocellular Carcinoma | 55% | nih.gov |

| 1-nitroso-1-hydroxyethyl-3-ethylurea | Rat (F344) | Brain | Astrocytoma, Glioma | ~50% | nih.gov |

Strain and Species Susceptibility to Lung Tumors

This table illustrates the differing susceptibility to lung tumors among various mouse strains, highlighting the importance of genetic background in carcinogenesis studies.

| Mouse Strain | Lung Tumor Incidence | Relative Susceptibility | Source |

|---|---|---|---|

| A strain | High spontaneous rate (77% at 18 months) | High | nih.gov |

| SWR | High (80% over 18 months) | High | nih.gov |

| BALB/c | Lower than A and SWR | Intermediate | nih.gov |

| CBA | Lower than A and SWR | Intermediate | nih.gov |

| C3H | Lower than A and SWR | Intermediate | nih.gov |

| DBA | Lowest incidence | Low | nih.gov |

| C57BL/6 | Lowest incidence | Low | nih.gov |

Metabolic Pathways and Biotransformation of 1 Nitroso 1 Octylurea

Endogenous Formation of N-Nitroso Compounds

Humans can be exposed to N-nitroso compounds not only from external sources but also through their formation within the body, a process known as endogenous nitrosation. nih.gov This process involves the chemical reaction of nitrosating agents with nitrogen-containing precursors, such as secondary amines and amides. dfg.de

The primary nitrosating agents are derived from dietary nitrite (B80452) and nitrate. nih.gov Nitrate can be reduced to nitrite by bacteria, particularly in the oral cavity. nih.gov In the acidic environment of the stomach, this nitrite can form nitrosating agents that react with amines and amides from dietary sources to produce NOCs. dfg.denih.gov It is estimated that endogenous formation can account for 45–75% of the total exposure to NOCs. nih.gov

Several factors can influence the rate of endogenous NOC formation. Heme, found in red meat, has been shown to promote this process. nih.govresearchgate.net Conversely, certain dietary components, such as vitamin C and other antioxidants found in fruits and vegetables, can inhibit the formation of these compounds. nih.gov Endogenous nitrosation can occur in various parts of the body, including the stomach and chronically inflamed or infected organs. nih.gov For instance, studies have shown that subjects with urinary tract infections may have higher exposure to endogenous NOCs. nih.gov The process can also be mediated by bacteria or activated macrophages and neutrophils, which can produce the nitric oxide radical via the enzyme nitric oxide synthase. nih.gov

In Vitro Metabolic Studies of N-Nitrosoalkylureas and Analogs

In vitro metabolic studies are essential for understanding the biotransformation of N-nitroso compounds at a cellular level. These studies often utilize various models, including subcellular liver fractions like microsomes and the S9 fraction, or more complete systems like hepatocytes. selvita.com Microsomes contain Phase I enzymes, while the S9 fraction contains both Phase I and Phase II enzymes. selvita.com

For many N-nitrosamines, a related class of compounds, the rate-limiting step in their metabolic activation is an enzymatic reaction catalyzed by cytochrome P-450 (CYP) dependent mixed-function oxidases found in the microsomal fraction of cells. nih.gov This reaction activates nitrosamines to α-hydroxynitrosamines. nih.gov These intermediates are highly unstable, with half-lives in the order of seconds, and decompose to form an aldehyde and a reactive alkylating agent, likely an alkyl diazonium ion or an alkyl carbocation. nih.govannualreviews.org

N-nitrosoalkylureas, such as 1-Nitroso-1-octylurea, share some metabolic characteristics with nitrosamines but also have unique properties. Notably, nitrosoureas and nitrosamides can be chemically unstable in aqueous solutions, particularly at higher pH, and can decompose spontaneously to generate an alkylating entity without the need for enzymatic activation. nih.govannualreviews.org However, enzymatic processes can also play a role. The oxidative demethylation of nitrosamines is a well-documented process carried out by liver microsomal cytochrome P450 enzymes, requiring cofactors like NADPH. annualreviews.org

In Vivo Metabolite Identification and Characterization

Identifying and characterizing metabolites in vivo is crucial for understanding the complete metabolic fate of a compound. bioivt.com This process involves analyzing biological matrices such as urine, plasma, and feces from treated animals to profile and identify the metabolites formed. bioivt.comchemrxiv.org

While specific metabolite data for this compound is not detailed in the reviewed literature, studies on analogous long-chain N-nitroso compounds provide valuable insights. For example, research on N-nitrosodibutylamine (NDBA) in rats has led to the identification of several urinary metabolites. nih.gov These include N-acetyl-S-butyl-L-cysteine, N-acetyl-S-3-hydroxybutyl-L-cysteine, and N-acetyl-S-3-oxobutyl-L-cysteine, which are mercapturic acid derivatives formed through conjugation with glutathione. nih.gov The formation of these metabolites suggests that alkylation is a key process in the biotransformation of NDBA. nih.gov

Another potential metabolic consequence of endogenous nitrosation is the formation of DNA adducts. For example, 7-(2-carboxyethyl)guanine (B93588) has been detected in human hepatic DNA, and its formation is considered a possible result of endogenous nitrosation processes. dfg.de The identification of such adducts provides evidence of the reactive nature of metabolites formed from N-nitroso precursors. dfg.de

| Precursor Compound | Identified Metabolite | Matrix | Species |

| N-Nitrosodibutylamine (NDBA) | N-Acetyl-S-butyl-L-cysteine | Urine | Rat |

| N-Nitrosodibutylamine (NDBA) | N-Acetyl-S-3-hydroxybutyl-L-cysteine | Urine | Rat |

| N-Nitrosodibutylamine (NDBA) | N-Acetyl-S-3-oxobutyl-L-cysteine | Urine | Rat |

| 5,6-Dihydrouracil (precursor) | 7-(2-Carboxyethyl)guanine (DNA adduct) | Hepatic DNA | Human |

This table summarizes identified metabolites for compounds analogous to this compound, based on available research data.

Role of Specific Enzyme Systems in N-Nitroso Compound Metabolism

The metabolic activation and detoxification of N-nitroso compounds are heavily reliant on specific enzyme systems, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role. nih.govoup.com The specific P450 isoform involved often depends on the structure of the N-nitroso compound, particularly the length of its alkyl chains. oup.com

Cytochrome P450 2E1 (CYP2E1) has received significant attention for its role in metabolizing nitrosamines. epa.gov It is the primary enzyme responsible for the metabolic activation of short-chain nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosopyrrolidine. oup.comepa.gov This enzyme is found in humans and various animal species and can be induced by substances like ethanol (B145695) and acetone. epa.gov

For N-nitroso compounds with longer or bulkier alkyl groups, other P450 isoforms become more important. oup.com

Cytochrome P450 2A6 (CYP2A6) is involved in the metabolism of nitrosamines. researchgate.net

Cytochrome P450 2B1 (CYP2B1) can efficiently oxidize both the methyl and butyl groups of N-nitrosobutylmethylamine. epa.gov

Cytochrome P450 2C (CYP2C) activity has been correlated with the dealkylation of nitrosamines that have an ethyl group. oup.com

Cytochrome P450 3A4 (CYP3A4) is also involved in the metabolism of nitrosamines with ethyl groups. oup.comresearchgate.net

Studies on long-chain nitrosodialkylamines like N-nitrosodipropylamine (NDPA) and N-nitrosodibutylamine (NDBA) have shown that the rates of metabolism and the resulting product profiles change significantly depending on the specific P450 isoform that is active. oup.com This tissue-specific expression of different CYP enzymes may contribute to the organ-specific effects of these compounds. oup.comresearchgate.net The initial major activation step for nitrosodialkylamines is the hydroxylation of the α-carbon atom, a reaction catalyzed by these P450 enzymes. oup.com

| Enzyme Family | Specific Isoform | Substrate Examples | Metabolic Action |

| Cytochrome P450 | CYP2E1 | N-Nitrosodimethylamine, N-Nitrosoethylmethylamine, N-Nitrosopyrrolidine | α-carbon hydroxylation, Demethylation |

| Cytochrome P450 | CYP2B1 | N-Nitrosobutylmethylamine, N-Nitrosopentylmethylamine | Oxidation of methyl and butyl groups |

| Cytochrome P450 | CYP2A6 | Nitrosamines | Metabolic activation |

| Cytochrome P450 | CYP2C family | Nitrosamines with ethyl groups (e.g., NDEA) | Dealkylation |

| Cytochrome P450 | CYP3A4 | Nitrosamines with ethyl groups (e.g., NDEA) | Dealkylation |

This table outlines the roles of specific cytochrome P450 enzymes in the metabolism of various N-nitroso compounds.

Structure Activity Relationship Sar Studies for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework for correlating the chemical structure of N-nitroso-N-alkylureas with their biological activities. These models are built on the principle that the activity of a compound is a function of its physicochemical properties. For nitrosoureas, the most significant descriptors used in QSAR analyses are lipophilicity, electronic parameters, and steric factors.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical determinant of a compound's ability to cross biological membranes and reach its target sites. For 1-Nitroso-1-octylurea, the long C8 alkyl chain confers significant lipophilicity. QSAR studies have consistently demonstrated a parabolic relationship between log P and mutagenic or carcinogenic potency in the N-nitroso-N-alkylurea series. While increased lipophilicity enhances membrane transport up to a certain point, excessively long chains can lead to decreased aqueous solubility or sequestration in lipid compartments, thereby reducing bioavailability to nuclear targets like DNA.

Electronic parameters, such as Hammett constants, are used to quantify the electron-donating or -withdrawing effects of substituents, which in turn influence the chemical stability of the N-nitroso group and the rate of its decomposition to the ultimate carcinogenic species, the alkyldiazonium ion. Steric parameters (e.g., Taft's steric parameter, Es) describe the size and shape of the alkyl group, which can impact both the rate of metabolic activation and the accessibility of the reactive intermediate to its biological target. QSAR models integrating these parameters have been successfully employed to predict the carcinogenic potential of various nitrosoureas, providing a valuable tool for risk assessment.

The table below summarizes key physicochemical parameters used in QSAR models for N-nitroso-N-alkylureas and their influence on biological activity.

| Physicochemical Parameter | Descriptor Example | Influence on Biological Activity of N-Nitroso-N-Alkylureas |

|---|---|---|

| Lipophilicity | log P (Octanol-Water Partition Coefficient) | Governs membrane permeability and distribution. Activity often shows a parabolic dependence, increasing with log P to an optimal point before decreasing. The octyl group of this compound provides high lipophilicity. |

| Electronic Effects | Hammett Constant (σ) | Influences the rate of decomposition to the reactive alkyldiazonium ion. Electron-donating groups can affect the stability of the N-N=O bond. |

| Steric Effects | Taft's Steric Parameter (Es) | Affects the accessibility of the molecule to metabolic enzymes and the interaction of the resulting electrophile with DNA. Bulky or branched groups can decrease activity. |

Influence of Alkyl Chain Length and Branching on Biological Activity

Research comparing a homologous series of N-nitroso-N-alkylureas has revealed a distinct trend in mutagenic and carcinogenic activity. Activity generally increases as the alkyl chain lengthens from methyl (C1) to butyl (C4) or pentyl (C5). This increase is attributed to a favorable rise in lipophilicity, which enhances cellular uptake. However, for longer chains such as hexyl (C6) and octyl (C8), the activity often plateaus or declines. This decrease in potency for compounds like this compound, despite their high lipophilicity, is thought to be due to factors such as reduced aqueous solubility, poor transport to the nucleus, and potential metabolic deactivation of the long alkyl chain.

Branching of the alkyl chain generally leads to a significant reduction in biological activity. For example, 1-Nitroso-1-isopropylurea is less potent than its straight-chain isomer, 1-Nitroso-1-propylurea. This is attributed to steric hindrance, which can impede the formation of the alkyldiazonium ion or its subsequent reaction with DNA.

The following table presents comparative data on the biological activity of various N-nitroso-N-alkylureas, illustrating the effect of chain length.

| Compound | Alkyl Chain | Relative Mutagenic Potency (Qualitative Trend) | General Rationale |

|---|---|---|---|

| 1-Nitroso-1-methylurea | Methyl (C1) | Moderate to High | Highly reactive but less lipophilic. |

| 1-Nitroso-1-ethylurea | Ethyl (C2) | High | Good balance of reactivity and increasing lipophilicity. |

| 1-Nitroso-1-propylurea | Propyl (C3) | Very High | Approaches optimal lipophilicity for many biological systems. |

| 1-Nitroso-1-butylurea | Butyl (C4) | Very High | Considered near the peak of the activity curve. |

| This compound | Octyl (C8) | Low to Moderate | Decreased activity due to excessive lipophilicity, low aqueous solubility, and potential metabolic inactivation. |

Impact of Substituent Modifications on Genotoxicity and Carcinogenicity

Beyond the primary N-alkyl chain, other structural modifications can profoundly alter the genotoxic and carcinogenic properties of nitrosoureas. Introducing functional groups onto the alkyl chain or modifying the urea (B33335) moiety can change the compound's stability, metabolic fate, and organ specificity.

One of the most studied modifications is the hydroxylation of the alkyl chain. The introduction of a hydroxyl group, particularly at the terminal (ω) position, significantly increases the hydrophilicity of the molecule. This change alters the compound's distribution in the body and can change the primary target organ for carcinogenesis. For example, while many lipophilic nitrosoureas target the nervous system, their hydroxylated, more water-soluble counterparts often exhibit carcinogenicity in the urinary bladder, as they are more readily excreted via the kidneys.

The table below contrasts this compound with a representative modified analogue to illustrate these principles.

| Compound Class | Structural Feature | Predicted Impact on Physicochemical Properties | Predicted Impact on Genotoxicity/Carcinogenicity |

|---|---|---|---|

| This compound (Baseline) | Unsubstituted C8 alkyl chain | High lipophilicity, low water solubility. | Activity is limited by poor bioavailability to aqueous cellular compartments despite high membrane permeability. |

| 1-Nitroso-1-(ω-hydroxyalkyl)urea | Terminal hydroxyl (-OH) group on the alkyl chain | Increased hydrophilicity, lower log P. | Altered organ tropism (e.g., towards the urinary tract). May decrease overall potency due to competing metabolic deactivation pathways. |

Computational Chemistry Approaches in SAR Analysis

Computational chemistry has become an indispensable tool for elucidating the SAR of N-nitroso-N-alkylureas at a molecular level. These methods allow for the detailed investigation of reaction mechanisms and molecular properties that are difficult to measure experimentally.

Quantum mechanics (QM) calculations, particularly those using Density Functional Theory (DFT), are widely used to model the decomposition of nitrosoureas. Researchers can calculate the geometric structures of the parent molecule, the transition state for decomposition, and the resulting alkyldiazonium ion. By comparing the activation energy barriers for decomposition across a series of analogues (e.g., methyl vs. octyl), these studies can provide a theoretical rationale for the observed differences in chemical reactivity and biological potency. For this compound, such calculations help explain the stability of the parent compound and the properties of the octyldiazonium ion it generates.

Molecular docking and molecular dynamics (MD) simulations are used to study the interactions between nitrosoureas or their reactive intermediates and biological targets. Docking can predict the preferred binding sites and orientation of the ultimate electrophile within the grooves of DNA, helping to explain the observed patterns of DNA alkylation (e.g., at the O⁶-position of guanine). MD simulations can model the dynamic behavior of this compound within a lipid bilayer, providing insights into its membrane translocation mechanism, or simulate the interaction of the alkylated DNA with repair enzymes like O⁶-alkylguanine-DNA alkyltransferase (AGT). These computational approaches complement experimental SAR data, providing a deeper, mechanism-based understanding of nitrosourea (B86855) genotoxicity.

The following table summarizes the application of various computational methods in the SAR analysis of nitrosoureas.

| Computational Method | Primary Application in Nitrosourea SAR | Example Insight for this compound |

|---|---|---|

| Quantum Mechanics (QM/DFT) | Calculation of molecular stability, reaction energies, and transition states for decomposition. | Determines the activation energy for the formation of the octyldiazonium ion from this compound, allowing comparison with more or less potent analogues. |

| Molecular Docking | Predicting the binding mode and affinity of reactive intermediates to DNA or proteins. | Simulates how the octyldiazonium ion or a related species fits into the major or minor groove of DNA to alkylate guanine (B1146940). |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules in a biological environment (e.g., membrane, solvent). | Models the transport of the highly lipophilic this compound across a cell membrane to understand its bioavailability. |

| QSAR Modeling | Correlating physicochemical properties with biological activity across a series of compounds. | Uses the calculated log P of this compound to predict its activity relative to other N-nitroso-N-alkylureas. |

Advanced Methodologies in N Nitrosoalkylurea Research

In Vitro Cellular Models: 2D and 3D Culture Systems

Two-dimensional (2D) cell cultures, which involve growing cells in a monolayer on a flat surface, and three-dimensional (3D) culture systems, which allow cells to grow into structures that more closely mimic in vivo tissues, are crucial tools in toxicology and cancer research. These models are instrumental in studying the cellular responses to chemical compounds. Three-dimensional models, such as spheroids or organoids, are increasingly favored as they can better replicate the complex cell-cell interactions and microenvironments of living tissues.

A review of available research indicates a lack of studies that have specifically utilized either 2D or 3D in vitro cellular models to investigate the biological effects of 1-Nitroso-1-octylurea.

Molecular Biology Techniques for DNA Damage Assessment

Understanding how chemical agents interact with DNA is fundamental to assessing their mutagenic and carcinogenic potential. Several highly sensitive techniques have been developed for this purpose.

DNA Adduct Detection and Quantification (e.g., 32P-Postlabeling, Mass Spectrometry)

The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a key event in chemical carcinogenesis. The ³²P-postlabeling assay is an ultrasensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides from a small amount of DNA. This technique involves enzymatically digesting DNA, labeling the adducted nucleotides with radioactive phosphorus (³²P), and then separating them for quantification.

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a powerful alternative for both detecting and structurally characterizing DNA adducts, offering greater specificity than ³²P-postlabeling.

Despite the utility of these methods, there is no specific information available from scientific literature detailing the detection or quantification of DNA adducts formed by this compound using either ³²P-postlabeling or mass spectrometry.

Gene Mutation Analysis and Sequencing

Following DNA damage, the analysis of gene mutations provides insight into the specific types of genetic alterations induced by a compound. Modern sequencing technologies, including next-generation sequencing (NGS), allow for a comprehensive examination of the mutational landscape within a gene or across the entire genome. This can reveal the frequency and spectrum of mutations, such as specific base substitutions or deletions, providing mechanistic clues about the mutagenic agent.

No research studies were identified that have performed gene mutation analysis or sequencing to characterize the specific mutational signature induced by this compound.

Omics Technologies in Mechanistic Research

"Omics" technologies offer a holistic view of the molecular changes within a biological system in response to a chemical exposure.

Transcriptomics and Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, providing a snapshot of the genes that are actively being expressed. Gene expression profiling, often using techniques like RNA sequencing, can identify which genes are turned on or off and the extent of their regulation in response to a substance. This information helps to uncover the cellular pathways that are perturbed by the compound.

There is a lack of available data from transcriptomic or gene expression profiling studies focused on the effects of this compound.

Metabolomics and Pathway Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. It provides a functional readout of the cellular state. By analyzing the changes in metabolite profiles after exposure to a compound, researchers can identify altered biochemical pathways. Pathway analysis is a common computational method used to interpret metabolomics data, helping to pinpoint biological pathways that are significantly impacted.

Specific metabolomic studies and associated pathway analyses for this compound have not been reported in the available scientific literature.

It is not possible to generate an article focused solely on the computational and in silico modeling of "this compound" as requested.

Therefore, due to the lack of specific data and research findings for "this compound" in the area of computational and in silico modeling, generating the requested article with the specified outline and strict focus is not feasible. To do so would require generalizing from the broader class of N-nitrosoalkylureas, which would violate the explicit instructions provided.

Emerging Concepts and Future Research Trajectories

Elucidating Novel DNA Adducts and Repair Pathways

The genotoxicity of N-nitroso compounds like 1-Nitroso-1-octylurea stems from their ability to alkylate DNA, forming adducts that can lead to mutations if not repaired. mdpi.comwikipedia.org Upon metabolic activation, these compounds can generate reactive species that transfer alkyl groups to nucleobases in DNA. medchemexpress.com Future research aims to move beyond the well-characterized adducts to identify novel, potentially more complex, or sequence-specific DNA lesions induced by the octyl group of this compound.

The cellular defense against such damage involves a sophisticated network of DNA repair pathways. nih.gov Key mechanisms include base excision repair (BER), direct damage reversal by enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT), and nucleotide excision repair (NER). mdpi.comnih.gov The MGMT protein, for instance, directly removes alkyl adducts from the O⁶ position of guanine (B1146940), a critical site for mutagenesis. mdpi.com Studies on related compounds show that the failure to properly repair these adducts can lead to transition mutations, a hallmark of alkylating agent-induced carcinogenesis. wikipedia.org

Advanced research is now focusing on how the cellular DNA damage response (DDR) signaling cascade differentiates between various types of DNA damage. nih.gov For example, studies with N-nitroso-N-ethylurea have shown that it can cause both single and double-strand DNA breaks, leading to the temporally controlled activation of major checkpoint kinases like Chk1 and Chk2. nih.gov Understanding the specific adduct profile of this compound and how it uniquely engages these intricate repair and signaling pathways is a primary goal for future investigations.

| DNA Adduct Type | Description | Primary Repair Pathway | Reference |

|---|---|---|---|

| O⁶-alkylguanine | An alkyl group is attached to the O⁶ position of guanine, leading to mispairing during DNA replication. | Direct reversal by O⁶-methylguanine-DNA methyltransferase (MGMT). | mdpi.com |

| N7-alkylguanine | An alkyl group is attached to the N7 position of guanine. | Base Excision Repair (BER) initiated by alkyladenine glycosylase (AAG). | mdpi.com |

| N3-alkyladenine | An alkyl group is attached to the N3 position of adenine. | Base Excision Repair (BER) initiated by alkyladenine glycosylase (AAG). | mdpi.com |

| DNA Strand Breaks | The sugar-phosphate backbone of DNA is broken, which can be single-strand or double-strand. | Checkpoint signaling (e.g., ATM, ATR, Chk1, Chk2) and specific repair pathways like homologous recombination or non-homologous end joining. | nih.gov |

Interplay with Oxidative Stress and Inflammation Pathways

The carcinogenic activity of N-nitroso compounds is not limited to their direct genotoxic effects. There is a growing body of evidence suggesting a significant interplay between these agents, cellular oxidative stress, and inflammatory responses. The metabolic processes that activate nitrosoureas can also lead to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov This overproduction of free radicals can disrupt the cellular redox balance, leading to oxidative stress. nih.gov

Oxidative stress contributes to carcinogenesis by causing damage to cellular macromolecules, including lipids, proteins, and DNA itself. nih.gov For instance, studies with MNU have demonstrated an increase in lipid peroxidation in affected tissues. medchemexpress.com Furthermore, oxidative DNA damage can introduce additional mutations, compounding the effects of direct DNA alkylation. nih.gov

Chronic inflammation is recognized as a key factor in tumor development, and N-nitroso compounds may promote a pro-inflammatory microenvironment. medchemexpress.comeuropeanreview.org Inflammatory cells can release ROS and RNS, perpetuating a cycle of tissue damage and oxidative stress. nih.gov Nitric oxide (NO), a key RNS, plays a complex role, sometimes exhibiting pro-inflammatory properties by contributing to cytokine production and inflammatory cell migration. nih.gov Future research on this compound will likely investigate how it modulates specific inflammatory signaling pathways and whether targeting these pathways could mitigate its carcinogenic effects.

| Mediator/Process | Role and Effect | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) | Generated during metabolic activation; cause damage to DNA, proteins, and lipids, leading to oxidative stress. | nih.gov |

| Reactive Nitrogen Species (RNS) | Includes nitric oxide (NO); can act as pro-inflammatory signaling molecules. | nih.gov |

| Lipid Peroxidation | Oxidative degradation of lipids, leading to cell membrane damage; observed in MNU-induced models. | medchemexpress.com |

| Inflammatory Cytokines | Signaling proteins that mediate inflammation; their production can be stimulated by ROS/RNS. | nih.gov |

Development of Advanced Experimental Carcinogenesis Models

N-nitroso compounds are potent and reliable carcinogens that have been instrumental in the development of animal models for cancer research for decades. wikipedia.orgnih.gov Compounds like MNU are widely used to induce specific types of cancer in laboratory animals, such as mammary and gastric tumors in rats, providing invaluable tools for studying cancer biology. medchemexpress.comepa.gov These chemical carcinogenesis models allow researchers to investigate all stages of cancer, from initiation and promotion to progression and metastasis. nih.gov

The development of advanced experimental models using this compound could offer new insights. The specific properties of the octyl group may influence its tissue distribution, metabolic activation, and target organ specificity, potentially leading to the development of unique tumor models. Nearly every animal species tested has shown sensitivity to cancer induction by N-nitroso compounds. nih.gov These models are crucial not only for mechanistic studies but also for translational research, including the testing of chemopreventive agents and early detection strategies. nih.gov Future work will likely involve combining exposure to this compound with genetically engineered mouse models (GEMMs) to explore the interaction between chemical carcinogen exposure and specific genetic mutations. nih.gov

| Compound | Animal Model | Induced Tumor Types | Reference |

|---|---|---|---|

| N-Nitroso-N-methylurea (MNU) | Rats | Mammary gland, gastric, brain, spinal cord, pancreas, kidneys. | medchemexpress.comepa.gov |

| N-Nitrosodimethylamine (DMN) | Rats | Liver and other organs. | nih.gov |

| 1-Nitroso-3,5-dimethylpiperazine derivatives | Rats | Thymic lymphomas, leukemias, esophageal tumors. | researchgate.net |

Integration of Multi-Omics Data for Systems Biology Understanding

To achieve a holistic understanding of the biological impact of this compound, future research is moving towards a systems biology approach. nih.gov This involves the integration of multiple high-throughput "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com Stand-alone omics approaches provide a restricted view, but a multi-omics strategy can unravel the complex relationships between different biomolecules and their collective influence on the biological system. mdpi.com

This integrated approach can create a comprehensive map of the cellular response to this compound exposure. For example:

Genomics can identify the complete spectrum of mutations and DNA adducts induced by the compound.

Transcriptomics can reveal how gene expression profiles are altered, highlighting the activation or suppression of key pathways like DNA repair, cell cycle control, and apoptosis. nih.gov

Proteomics can quantify changes in protein levels and post-translational modifications, providing insight into the functional cellular response. researchgate.net

Metabolomics can identify shifts in metabolic pathways, linking the genomic and proteomic changes to the ultimate cellular phenotype. energy.gov

By integrating these diverse datasets using advanced computational tools, researchers can build predictive models of this compound's mechanism of action. nih.govenergy.gov This systems-level understanding is crucial for identifying key regulatory nodes in the carcinogenesis pathway, which could serve as novel biomarkers for exposure or as targets for therapeutic intervention. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 1-Nitroso-1-octylurea, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nitrosylation of 1-octylurea under controlled acidic conditions. Key steps include maintaining low temperatures (0–5°C) to prevent decomposition and using sodium nitrite as the nitrosylating agent. Post-synthesis, purity validation requires a combination of chromatographic techniques (HPLC or TLC) and spectroscopic characterization (¹H/¹³C NMR, IR). For novel batches, elemental analysis or high-resolution mass spectrometry (HRMS) is essential to confirm molecular integrity. Ensure proper quenching of excess reagents to avoid byproducts .

Q. What safety protocols are critical when handling this compound given its toxicity profile?

- Methodological Answer : Due to its classification as a questionable carcinogen (TDLo: 600–800 mg/kg in rats) and NOx emission upon decomposition, researchers must use fume hoods, wear nitrile gloves, and employ closed-system transfers. Storage should be in airtight, light-resistant containers at –20°C. Regular air monitoring for nitroso compounds and immediate neutralization of spills with 10% ascorbic acid are recommended to mitigate exposure risks .

Q. How should researchers characterize this compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), UV light, and pH gradients (pH 3–10). Monitor degradation via UV-Vis spectroscopy for nitroso group absorption (~350 nm) and HPLC for byproduct formation. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can contradictory carcinogenicity data for this compound across studies be systematically addressed?

- Methodological Answer : Discrepancies often arise from differences in animal models, dosage regimes, or impurity profiles. Researchers should:

- Compare metabolic activation pathways (e.g., cytochrome P450 activity in rodent vs. human cell lines).

- Replicate studies using standardized, high-purity batches (≥98% by HPLC).

- Perform meta-analyses to identify confounding variables, such as solvent carriers or exposure duration .

Q. What strategies improve enantioselectivity in nitroso-Diels-Alder (NDA) reactions involving this compound derivatives?

- Methodological Answer : Use chiral catalysts like Walphos-CF₃ or binaphthol-based systems to induce asymmetry. Optimize solvent polarity (e.g., dichloromethane vs. toluene) and temperature (–20°C to RT) to favor kinetically controlled pathways. DFT calculations can predict transition-state geometries to guide ligand design, as demonstrated in NDA reactions of 2-nitrosopyridine .

Q. How can computational models predict the environmental persistence and reactivity of this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the N–NO bond, predicting decomposition kinetics. Molecular dynamics simulations in aqueous/organic matrices can model hydrolysis rates. Validate predictions with LC-MS/MS detection of degradation products (e.g., octylurea and nitrite ions) in simulated environmental samples .

Q. What analytical techniques resolve co-elution issues in detecting this compound in complex biological matrices?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to isolate target ions (e.g., m/z 201 → 154). Pre-column derivatization with ascorbic acid stabilizes the nitroso group, while SPE cartridges (C18 or mixed-mode) reduce matrix interference. Cross-validate with isotope dilution using ¹⁵N-labeled analogs .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to assess this compound’s genotoxic effects?

- Methodological Answer : Employ a factorial design with logarithmic dosing (0.1–100 μM) in in vitro assays (Ames test, Comet assay). Include positive controls (e.g., N-methyl-N-nitrosourea) and negative controls (vehicle-only). Use ANOVA to compare variance across replicates, ensuring power analysis (α = 0.05, β = 0.2) determines sample size. Address non-linear responses with Hill equation modeling .

Q. What statistical approaches are recommended for analyzing synergistic toxicity between this compound and co-pollutants?

- Methodological Answer : Apply response surface methodology (RSM) or isobolographic analysis to quantify interaction effects (additive, antagonistic, synergistic). Use software like GraphPad Prism for 3D surface plots and confidence interval calculations. Replicate experiments in triplicate to account for biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.